2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 1444605-49-5

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-1719644
CAS Number: 1444605-49-5
Molecular Formula: C6H4F3N5
Molecular Weight: 203.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One common approach involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate, followed by a series of reactions leading to the formation of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This method highlights the versatility of the [, , ]triazolo[1,5-a]pyrimidine scaffold for creating diverse chemical entities [].
  • Another method involves modifying the amino group at the 7-position of the heterocyclic ring using various reagents like chlorine anhydrides, methanesulfonyl chloride, isocyanates, and isothiocyanates. This approach allows for the introduction of different functional groups, leading to the synthesis of a library of derivatives [].
Molecular Structure Analysis
  • X-ray crystallography studies on the compound 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine methanol disolvate, which shares the core structure, revealed that the heterocyclic ring system is planar and forms dimers via N—H⋯N hydrogen bonds between amino groups and pyrimidine nitrogen atoms []. These structural insights provide valuable information for understanding the interactions of these molecules with biological targets.
  • The planarity of the heterocyclic ring system and the presence of hydrogen bond donors and acceptors in these molecules suggest their potential for forming favorable interactions with various biological targets [, ].
Mechanism of Action
  • Several studies highlight the potent and selective antagonistic activity of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives towards adenosine A2A receptors [, , , , , , , , , ]. This antagonism makes them promising candidates for treating neurological disorders like Parkinson's disease.
  • Derivatives of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have demonstrated potent inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [, , , , ]. This enzyme is a key player in the parasite's pyrimidine biosynthesis pathway, making it a viable target for developing new antimalarial drugs. The trifluoromethyl group at the 2-position of the [, , ]triazolo[1,5-a]pyrimidine ring significantly contributes to this enhanced antimalarial activity [].
Physical and Chemical Properties Analysis
  • For instance, one study focusing on 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine analogues successfully reduced hERG activity while maintaining their potency as A2A antagonists []. This finding indicates that structural modifications on the scaffold can be utilized to fine-tune the pharmacological profile of these compounds.
Applications
    • Anti-Parkinson’s Disease Agents: The potent and selective A2A receptor antagonism exhibited by these compounds makes them attractive candidates for developing new therapies for Parkinson's disease [, , , , ]. Their ability to potentiate the effects of L-DOPA and attenuate haloperidol-induced catalepsy highlights their potential in managing motor symptoms associated with the disease.
    • Anti-Malarial Drugs: The potent inhibition of Plasmodium falciparum DHODH by some derivatives makes them promising leads for new antimalarial agents [, , , , ]. This target plays a crucial role in the parasite's survival, making it an attractive target for drug development.
    • For example, the compound TTI-237, while not directly containing the 2-(Trifluoromethyl) substituent, demonstrates the potential of the triazolo[1,5a]pyrimidine scaffold for developing novel microtubule-active compounds []. TTI-237's unique mechanism of action and in vivo antitumor activity highlights the untapped potential of this chemical class for developing new cancer therapies.

5-Methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

Compound Description: 5-Methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one is a compound discussed in the context of hydrogen bonding. The paper describes the formation of C(6) chains through hydrogen bonds between molecules of this compound [].

5-Amino-3-trifluoromethyl-1H-1,2,4-triazole-5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (1/1)

Compound Description: This compound, a co-crystal of a reaction product and one of its starting materials, is also investigated in the context of hydrogen bonding. The research highlights the role of two-centre and three-centre hydrogen bonds in forming chains containing R21(5), R12(6), and R22(8) rings [].

Preladenant

Compound Description: Preladenant is a potent and selective antagonist of the human adenosine A2A receptor []. It has been investigated for its therapeutic potential in treating neurological and psychiatric disorders like Parkinson's disease and depression [, , ].

Relevance: This compound shares the core 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold with other potent and selective adenosine A2A receptor antagonists that are being investigated for their potential therapeutic benefits in Parkinson's disease and depression [, , ]. This emphasizes the importance of the triazolopyrimidine moiety in binding to the adenosine A2A receptor. Therefore, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, also containing the triazolopyrimidine scaffold, could potentially exhibit similar binding affinity and biological activity.

SCH 412348 (7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)

Compound Description: SCH 412348 is another potent and selective adenosine A2A receptor antagonist that demonstrates robust in vivo activity []. It attenuates the effects of the A2A receptor agonist CGS-21680, indicating its inhibitory action in vivo [].

Relevance: This compound also shares the core 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold with other potent and selective adenosine A2A receptor antagonists that are being investigated for their potential therapeutic benefits in Parkinson's disease and depression [, , ], highlighting the importance of the triazolopyrimidine moiety in binding to the adenosine A2A receptor. Therefore, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, also containing the triazolopyrimidine scaffold, could potentially exhibit similar binding affinity and biological activity.

N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM338)

Compound Description: DSM338 is an inhibitor studied in complex with Plasmodium falciparum, rat, and human dihydroorotate dehydrogenases [, , ]. This suggests its potential as an antimalarial agent.

2-benzyl-N-(3-chloro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Compound Description: This compound has been studied in complex with phosphopantetheine adenylyltransferase (CoaD) [].

Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7-amine scaffold with 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. This structural similarity suggests that both compounds may target similar biological pathways.

Properties

CAS Number

1444605-49-5

Product Name

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C6H4F3N5

Molecular Weight

203.12 g/mol

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2

InChI Key

QUOGYIMRTHRKLY-UHFFFAOYSA-N

SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.